![molecular formula C15H15N5O B2596534 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1795444-18-6](/img/structure/B2596534.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
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Overview
Description
1H-1,2,3-triazol is a five-membered ring structure that contains two carbon atoms and three nitrogen atoms . It’s known for its stability compared to other organic compounds with three adjacent nitrogen atoms . Pyrrolidin is a saturated four-membered ring with one nitrogen and four carbon atoms. Indol is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
1,2,3-triazoles can be synthesized using a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and the stability of the 1,2,3-triazole product .Molecular Structure Analysis
The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial antimalarial, and antiviral activities .Chemical Reactions Analysis
1,2,3-triazoles can be produced using an azide and an alkyne through the Huisgen reaction, which results in a 1,3-dipolar cycloaddition .Scientific Research Applications
- Anticancer Agents : Researchers explore the potential of this compound as an anticancer agent due to its structural resemblance to indole-based molecules with known antitumor activity .
- Hydrogen-Bonded Networks : The compound forms extensive hydrogen bonding networks in its crystalline state. These interactions contribute to its high density, insensitivity, and thermal stability .
- Diverse Synthesis Routes : Researchers have developed various synthetic pathways to access this compound. For example, Ni-catalyzed reactions with acetylacetone yield pyrrole-triazole hybrids . Additionally, complementary methods using succinic anhydride and aminoguanidine hydrochloride have been successful .
Medicinal Chemistry and Drug Development
Crystal Engineering
Synthetic Methodology
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole ring are known to be attractive for screening for biological activity because it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through hydrogen bonding, which is crucial for their biological activity .
Biochemical Pathways
1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing the 1,2,3-triazole ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
The future directions in the study of such compounds would likely involve further exploration of their biological activities and potential applications in medicine. For example, 1,2,3-triazole derivatives have shown promise in the development of new therapeutic options to counteract neurodegeneration .
properties
IUPAC Name |
1H-indol-5-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-15(12-1-2-14-11(9-12)3-5-16-14)19-7-4-13(10-19)20-8-6-17-18-20/h1-3,5-6,8-9,13,16H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGXCPAYKUTBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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